molecular formula C8H17Cl2N3O2 B3011673 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride CAS No. 1864012-24-7

5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride

Cat. No. B3011673
CAS RN: 1864012-24-7
M. Wt: 258.14
InChI Key: MTARMDSQDOIDSW-VNGAUYPHSA-N
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Description

5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of oxazolidinone and has been studied for its antibacterial properties. In

Scientific Research Applications

Structural and Conformational Studies

The molecular structures of enantiomeric hydrochloride salts of 1,3-oxazolidin-2-ones, which are structurally similar to 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride, have been studied. These compounds are important in understanding interactions at neuronal acetylcholine receptors. The bent conformation of these molecules, featuring hydrogen bonds in their structures, is significant in their interaction with acetylcholine binding proteins, a homolog of the ligand binding domain of neuronal acetylcholine receptors (Meneghetti et al., 2007).

Synthetic Organic Chemistry and Medicinal Applications

The 1,3-oxazolidin-2-one nucleus, central to compounds like 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride, is a popular heterocycle framework in synthetic organic chemistry. It is employed in the construction of enantiomerically pure compounds used as chiral auxiliaries in asymmetric synthesis. This framework is also notable in pharmaceuticals, exemplified by the antibacterial drug Linezolid (Zappia et al., 2007).

Applications in Protective Groups and Chiral Auxiliaries

Oxazolidin-2-ones, including derivatives like 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride, are widely used as protective groups for 1,2-amino alcohols. Chiral derivatives of these compounds are employed as chiral auxiliaries, with their crystal structures showing a variety of weak interactions including hydrogen bonds and π-π stacking interactions, which are important for their utility in synthetic chemistry (Nogueira et al., 2015).

Potential in Synthesis of Amino Acid Derivatives

Derivatives of 1,3-oxazolidin-2-ones are used in the synthesis of various natural and nonnatural α-amino acids and their derivatives. This demonstrates the synthetic potential of these compounds in creating diverse biochemical structures (Burger et al., 1992).

Anticancer Applications

Novel derivatives of imidazolidin-2-ones, structurally related to 5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride, have been synthesized and evaluated for in vitro cytotoxicity against human tumor cell lines, showing potential as anticancer agents (Penthala et al., 2011).

properties

IUPAC Name

5-[[(3S)-3-aminopyrrolidin-1-yl]methyl]-1,3-oxazolidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2.2ClH/c9-6-1-2-11(4-6)5-7-3-10-8(12)13-7;;/h6-7H,1-5,9H2,(H,10,12);2*1H/t6-,7?;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTARMDSQDOIDSW-VNGAUYPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2CNC(=O)O2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2CNC(=O)O2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(3S)-3-aminopyrrolidin-1-yl]methyl}-1,3-oxazolidin-2-one dihydrochloride

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